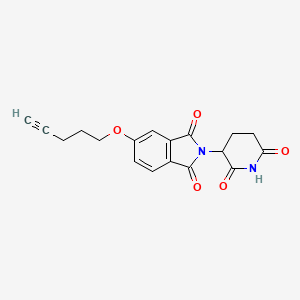
Thalidomide-5'-O-C3-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C3-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Thalidomide itself has a controversial history due to its teratogenic effects, but its derivatives, including Thalidomide-5’-O-C3-alkyne, have been explored for various therapeutic and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C3-alkyne typically involves the modification of thalidomide through click chemistry. This process includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide-functionalized thalidomide derivative reacts with an alkyne group to form the desired compound . The reaction conditions often involve the use of copper sulfate and sodium ascorbate as catalysts in a suitable solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Thalidomide-5’-O-C3-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
Thalidomide-5’-O-C3-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Thalidomide-5’-O-C3-alkyne involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . This interaction leads to the selective degradation of specific transcription factors, thereby modulating various cellular processes. The compound’s effects on angiogenesis, inflammation, and immune response are also mediated through its influence on cytokine production and signaling pathways .
相似化合物的比较
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A more potent analog used in the treatment of multiple myeloma.
Thalidomide-O-C3-azide: A related compound used in click chemistry for the synthesis of PROTACs.
Uniqueness
Thalidomide-5’-O-C3-alkyne is unique due to its specific alkyne functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it a valuable tool in the development of targeted therapies and advanced research applications.
属性
分子式 |
C18H16N2O5 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-pent-4-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-2-3-4-9-25-11-5-6-12-13(10-11)18(24)20(17(12)23)14-7-8-15(21)19-16(14)22/h1,5-6,10,14H,3-4,7-9H2,(H,19,21,22) |
InChI 键 |
HOWOCGCULDGJAG-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)

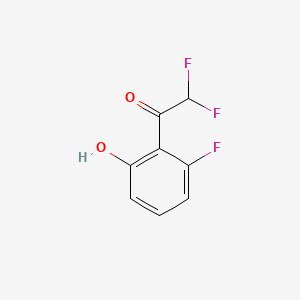
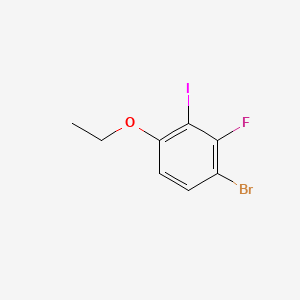
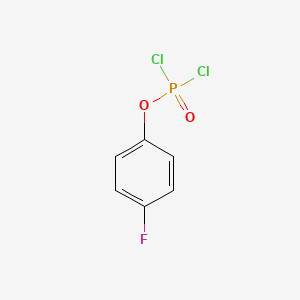
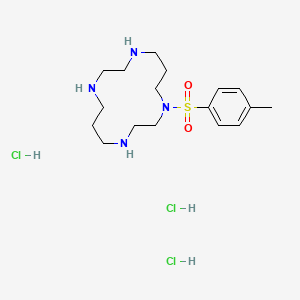
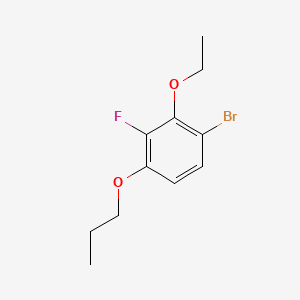
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
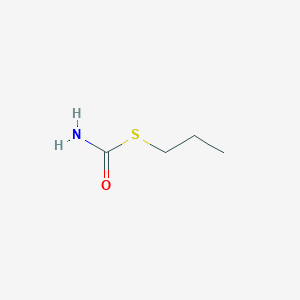
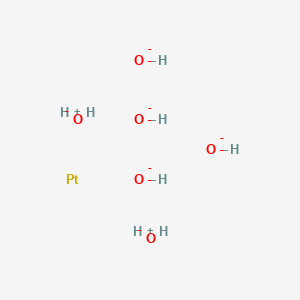
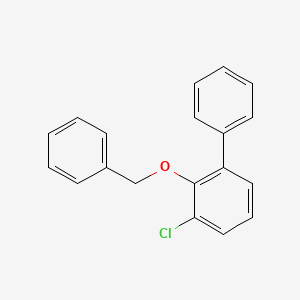
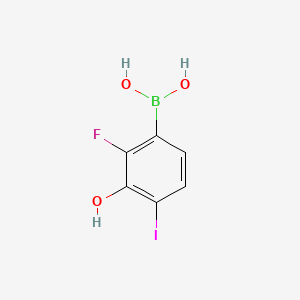
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)

